molecular formula C12H18ClNO3 B1419452 4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride CAS No. 1193390-32-7

4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride

Cat. No. B1419452
M. Wt: 259.73 g/mol
InChI Key: LNHZFBZZQDOBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride is 1S/C12H17NO3.ClH/c14-12(15)7-4-8-13-9-10-16-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis of derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, related to the compound , has demonstrated their potential antimicrobial activity. These derivatives, containing hydrazide, pyrrole, and chloroquinoxaline moieties, were synthesized and tested against various microbial strains. Notably, five compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, while three compounds showed significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Structural and Electronic Studies

Another research focused on the spectroscopic, structural, and electronic properties of butanoic acid derivatives, providing insights into their reactivity and potential as nonlinear optical materials. This study employed both experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations, highlighting the stability and charge delocalization within the molecules through natural bond orbital (NBO) analysis. Theoretical UV-Visible spectra analyzed using the TD-DFT method suggested these compounds as candidates for nonlinear optical materials due to their dipole moment and first hyperpolarizability values (Vanasundari et al., 2018).

Inhibitory Activity and Hydrolysis Products

Research on the synthesis of 2-amino-4-{3-(carboxymethyl)phenoxyphosphoryl}butanoic acid, an inhibitor of γ-glutamyl transpeptidase, demonstrated an improved synthetic route with an increased yield from inexpensive starting materials. The study also evaluated the inhibitory activity of potential hydrolysis products, confirming that the parent compound is the active inhibitor (Watanabe et al., 2017).

Heterocyclic Compounds with Biological Activity

Another study explored the use of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid in the synthesis of new heterocyclic compounds, potentially with antimicrobial and antifungal activities. The reactions led to various derivatives, including pyridazinone, with some showing promising biological activities (Sayed et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-(2-phenoxyethylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c14-12(15)7-4-8-13-9-10-16-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHZFBZZQDOBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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